Methyl 4-(aminomethyl)nicotinate
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Overview
Description
Methyl 4-(aminomethyl)nicotinate is a chemical compound with the molecular formula C8H10N2O2 It is a derivative of nicotinic acid and features a methyl ester group attached to the nicotinic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(aminomethyl)nicotinate typically involves the esterification of nicotinic acid followed by the introduction of an aminomethyl group. One common method involves the reaction of nicotinic acid with methanol in the presence of a catalyst such as sulfuric acid to form methyl nicotinate. Subsequently, the methyl nicotinate undergoes a reaction with formaldehyde and ammonia to introduce the aminomethyl group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The process typically includes steps for purification and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(aminomethyl)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
Methyl 4-(aminomethyl)nicotinate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of various pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of Methyl 4-(aminomethyl)nicotinate involves its interaction with specific molecular targets. The aminomethyl group can interact with enzymes and receptors, influencing various biochemical pathways. For example, it may act as an agonist or antagonist in certain receptor-mediated processes, thereby modulating physiological responses .
Comparison with Similar Compounds
Methyl nicotinate: A methyl ester of nicotinic acid, used primarily as a rubefacient.
Nicotinamide: A form of vitamin B3, involved in numerous metabolic processes.
Nicotinic acid: Another form of vitamin B3, used to treat pellagra and hyperlipidemia.
Uniqueness: Methyl 4-(aminomethyl)nicotinate is unique due to the presence of the aminomethyl group, which imparts distinct chemical and biological properties. This modification allows for specific interactions with biological targets that are not possible with other similar compounds .
Biological Activity
Methyl 4-(aminomethyl)nicotinate is a derivative of nicotinic acid, which has garnered attention in pharmacological research due to its potential biological activities. This article delves into its mechanisms of action, pharmacokinetics, and therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Chemical Formula : C8H10N2O2
- Molecular Weight : 170.18 g/mol
The compound features a methyl ester group, an aminomethyl substituent at the 4-position of the pyridine ring, which is crucial for its biological activity.
The biological activity of this compound primarily involves:
- Vasodilation : Similar to other nicotinic acid derivatives, it acts as a peripheral vasodilator. It enhances local blood flow through the release of prostaglandins, particularly prostaglandin D2, which induces cutaneous vasodilation .
- Enzyme Modulation : The compound may interact with specific enzymes or receptors, influencing metabolic pathways. For instance, it has been studied for its potential to inhibit certain enzymes involved in inflammatory responses.
Antimicrobial and Anticancer Properties
Recent studies have indicated that this compound exhibits promising antimicrobial and anticancer activities:
- Antimicrobial Activity : In vitro tests have shown effectiveness against various bacterial strains. The compound's mechanism likely involves disrupting bacterial cell membranes or inhibiting essential metabolic processes.
- Anticancer Activity : Preliminary research suggests that it may induce apoptosis in cancer cell lines through the modulation of signaling pathways related to cell survival and proliferation.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for its therapeutic application:
- Absorption : The compound demonstrates good lipophilicity, facilitating rapid absorption when administered topically. Studies indicate that approximately 80-90% of the compound penetrates the skin effectively .
- Metabolism : Following absorption, it undergoes ester hydrolysis to form nicotinic acid and methanol. This process is mediated by nonspecific esterases present in dermal layers .
- Distribution : Animal studies suggest that nicotinic acid derivatives are primarily distributed in the liver, kidneys, and adipose tissues .
Study on Vasodilatory Effects
In a clinical trial involving human volunteers, topical administration of this compound resulted in significant cutaneous erythema due to vasodilation. The response was notably suppressed by inhibitors of prostaglandin biosynthesis, confirming the role of prostaglandins in mediating these effects .
Anticancer Research
A recent study explored the anticancer potential of this compound on various cancer cell lines. The results indicated that the compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways. The study highlighted its potential as a lead compound for developing novel anticancer therapies.
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C8H10N2O2 |
---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
methyl 4-(aminomethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C8H10N2O2/c1-12-8(11)7-5-10-3-2-6(7)4-9/h2-3,5H,4,9H2,1H3 |
InChI Key |
CXWHIGAMXZYKTC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CN=C1)CN |
Origin of Product |
United States |
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